molecular formula C7H3ClF4O2S B1459000 2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride CAS No. 1375068-99-7

2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride

Cat. No.: B1459000
CAS No.: 1375068-99-7
M. Wt: 262.61 g/mol
InChI Key: WTOANJPMZPJIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Sulfonyl Fluoride Chemistry

Sulfonyl fluorides emerged as critical reagents in the mid-20th century, initially explored for their role in synthesizing sulfonamides and fluorinated compounds. Early studies focused on their synthesis via fluorination of sulfonyl chlorides using agents like potassium fluoride or sulfur tetrafluoride. The development of sulfuryl fluoride ($$ \text{SO}2\text{F}2 $$) as a fluorosulfonylating agent revolutionized the field, enabling direct introduction of the sulfonyl fluoride group.

In the 2000s, Sharpless and colleagues introduced SuFEx click chemistry, leveraging the stability and reactivity of sulfur(VI)-fluoride bonds. This paradigm shift positioned sulfonyl fluorides as pivotal connectors in modular synthesis, particularly for forming stable S–O, S–N, and S–C bonds. 2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride has since become a specialized reagent in this domain, benefiting from its electron-withdrawing substituents that enhance electrophilicity.

Structural Significance of Trifluoromethyl and Chlorine Substituents

The substituents in this compound critically influence its electronic and steric properties:

Substituent Position Electronic Effect Steric Impact
Trifluoromethyl (CF₃) 5 Strong electron-withdrawing Minimal steric hindrance
Chlorine (Cl) 2 Moderate electron-withdrawing Moderate steric bulk
  • Trifluoromethyl Group : The CF₃ substituent at the 5-position activates the sulfonyl fluoride moiety through inductive effects, increasing the electrophilicity of the sulfur center. This enhances its reactivity in nucleophilic substitution reactions.
  • Chlorine Substituent : The chlorine at the 2-position provides moderate electron withdrawal, further stabilizing the sulfur(VI) center. Its steric influence minimizes side reactions by directing incoming nucleophiles to the sulfonyl fluoride group.

These substituents collectively optimize the compound’s utility in SuFEx reactions, enabling selective bond formation under mild conditions.

Role in Modern Click Chemistry Paradigms

This compound is integral to SuFEx-driven methodologies, particularly in the synthesis of functionalized materials and bioactive molecules:

Mechanistic Advantages in SuFEx Reactions

SuFEx reactions proceed via nucleophilic displacement of the fluoride ion by oxygen, nitrogen, or carbon nucleophiles. The compound’s electron-deficient sulfonyl fluoride group facilitates rapid exchange under catalytic conditions. For example:

  • Accelerated SuFEx (ASCC) : Employing Barton’s hindered guanidine base (BTMG) and hexamethyldisilazane (HMDS) enables coupling with alcohols in minutes at low catalyst loadings (1.0 mol%), bypassing the need for silyl-ether precursors.
  • Applications in Organic Synthesis : The compound anchors organic molecules to inorganic surfaces via S–O bonds, enabling functionalized coatings with antibacterial or hydrophobic properties.

Case Studies in Materials Science

  • Surface Functionalization : this compound reacts with silanol groups on silica or metal oxide surfaces to create covalent linkages. This is exploited in sensors and catalytic supports, where the trifluoromethyl group enhances surface hydrophobicity.
  • Polymer Chemistry : Incorporation into polymer backbones via SuFEx yields sulfonate-containing polymers with tunable ionic conductivity for energy storage applications.

Bioconjugation and Drug Discovery

The compound’s stability and selectivity make it suitable for bioconjugation:

  • Targeted Covalent Inhibitors : Reacting with cysteine or lysine residues in proteins enables irreversible inhibition of enzymes, a strategy explored in kinase inhibitor design.
  • Fluorosulfate Prodrugs : Fluoride exchange with alcohols generates fluorosulfate esters, which hydrolyze to release bioactive molecules, enhancing drug delivery efficiency.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOANJPMZPJIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206507
Record name Benzenesulfonyl fluoride, 2-chloro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-99-7
Record name Benzenesulfonyl fluoride, 2-chloro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl fluoride, 2-chloro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-chloro-5-(trifluoromethyl)benzenesulfonyl fluoride generally follows these stages:

  • Preparation of a suitable chlorinated trifluoromethyl-substituted benzene sulfonyl chloride intermediate.
  • Conversion of the sulfonyl chloride to the corresponding sulfonyl fluoride by fluorination.

This approach leverages the reactivity of sulfonyl chlorides as precursors to sulfonyl fluorides, with selective halogenation and fluorination steps.

Preparation of 2-Chloro-5-(trifluoromethyl)benzene Sulfonyl Chloride Intermediate

A key precursor is 2-chloro-5-(trifluoromethyl)benzene sulfonyl chloride, which can be synthesized starting from 2-chloro-5-(trifluoromethyl)aniline or related derivatives.

Typical procedure:

  • Diazotization and Sulfonyl Chloride Formation:
    2-chloro-5-(trifluoromethyl)aniline is treated with hydrochloric acid and sodium nitrite at low temperature (0–5 °C) to form the diazonium salt, which then undergoes substitution with sodium bisulfite in the presence of copper sulfate catalyst, yielding the sulfonyl chloride intermediate after extraction and purification steps.
    Reaction conditions include stirring for 1–2 hours at controlled temperatures (30–60 °C) for completion.
  • Fluorination Step:
    The sulfonyl chloride is reacted with potassium fluoride or sodium fluoride in a polar solvent with a phase transfer catalyst to replace the sulfonyl chloride group with a sulfonyl fluoride group, yielding the target compound.
    This fluorination typically occurs under mild heating with efficient conversion.
Step Reagents/Conditions Notes
Diazotization HCl, NaNO2, 0–5 °C Formation of diazonium salt
Sulfonyl chloride formation NaHSO3, CuSO4, 30–60 °C Sulfonyl chloride intermediate formed
Fluorination KF or NaF, polar solvent, phase transfer catalyst Conversion to sulfonyl fluoride

Alternative Sulfonyl Fluoride Synthesis Approaches

Chlorination and Oxidation of Alkyl Sulfophenyl Precursors

Another method involves starting from 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl compounds (alkyl = methyl, ethyl, propyl) which are oxidized and chlorinated using concentrated acids (HCl, HNO3, fuming nitric acid, formic acid) and chlorine gas to yield 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, which can be further fluorinated to the sulfonyl fluoride. This method boasts:

  • Mild reaction conditions
  • High yields (>90%)
  • High product purity (>97%)
  • Industrial scalability due to simple operation and readily available raw materials.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Advantages References
Diazotization + Sulfonyl chloride + Fluorination 2-chloro-5-trifluoromethylaniline HCl, NaNO2, NaHSO3, CuSO4, KF/NaF, PTC Not explicitly stated High (96+) Mild conditions, well-established
Chlorination of alkyl sulfophenyl 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl Concentrated acids, Cl2 gas >90 >97 Simple, industrially scalable
Electrochemical fluorination Thiols/disulfides (general method) KF, pyridine, graphite/steel electrodes ~74 Not specified Green chemistry, mild, no toxic gases

Research Findings and Notes

  • The diazotization and sulfonyl chloride formation step requires careful temperature control to avoid side reactions and ensure high conversion.
  • Fluorination with KF or NaF in the presence of phase transfer catalysts is effective for converting sulfonyl chlorides to sulfonyl fluorides without harsh reagents.
  • Chlorination oxidation methods using concentrated acids and chlorine gas offer a straightforward route with excellent yields and purity, suitable for scale-up.
  • Electrochemical methods, while promising for environmental reasons, may require optimization for specific substrates such as this compound.
  • The use of copper sulfate as a catalyst and sodium bisulfite as a nucleophile in the sulfonyl chloride formation step is critical for achieving good yields.
  • The overall synthetic routes avoid highly toxic reagents like sulfur tetrafluoride or expensive electrophilic fluorinating agents, favoring milder and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from reactions with this compound include substituted benzene derivatives, sulfonic acids, and various organofluorine compounds .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride serves as an important reagent in organic synthesis. It is utilized for the preparation of various sulfonamide derivatives and sulfonates, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The sulfonyl fluoride group acts as a potent electrophile, facilitating nucleophilic substitution reactions that are essential for constructing complex organic molecules.

Mechanism of Action
The mechanism involves nucleophilic attack on the sulfonyl fluoride group, where the electron-withdrawing effects of the chlorine and trifluoromethyl groups enhance the electrophilicity of the sulfonyl moiety. This allows for efficient introduction of sulfonyl functional groups into target molecules, making it a valuable tool in synthetic organic chemistry .

Biological Applications

Modification of Biomolecules
In biological research, this compound is used to modify biomolecules such as proteins and peptides. This modification aids in studying the structure-function relationships of these biomolecules, providing insights into their mechanisms of action and interactions within biological systems.

Antimicrobial Activity
Research has demonstrated that derivatives of benzenesulfonyl fluorides exhibit significant antimicrobial properties. For example, studies have shown that this compound displays potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.39 to 3.12 mg/L against various bacterial strains, indicating its potential as a new antibacterial agent.

CompoundTarget BacteriaMIC (mg/L)
This compoundMSSA0.39 - 1.56
-MRSA0.39 - 3.12
-Enterococcus faecalis6.25

Anticancer Potential
The compound has also been explored for its anticancer properties. Studies indicate that certain benzenesulfonamide derivatives can inhibit key pathways involved in cancer cell proliferation and angiogenesis by targeting receptor tyrosine kinases such as VEGFR-2. This inhibition is linked to reduced tumor growth and angiogenesis, making it a candidate for further development in cancer therapeutics .

Industrial Applications

Production of Agrochemicals and Specialty Chemicals
In industrial settings, this compound is applied in the production of agrochemicals and specialty chemicals. Its ability to act as a building block for various chemical entities makes it valuable in formulating herbicides and pesticides that are effective against specific plant species .

Case Studies

Antimicrobial Efficacy Study
A study conducted on various benzenesulfonate derivatives highlighted that those containing trifluoromethyl groups significantly outperformed traditional antibiotics like linezolid against staphylococci. This underscores the potential of compounds like this compound as novel antibacterial agents.

Cancer Research Insights
In vitro studies have shown that compounds similar to this molecule can effectively inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell signaling pathways. This research paves the way for developing new anticancer therapies based on structural modifications of sulfonyl fluorides .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing inhibitors. The molecular targets and pathways involved include serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-5-(trifluoromethyl)benzenesulfonyl fluoride with sulfonyl halides and related derivatives, focusing on substituent effects, reactivity, and applications.

Sulfonyl Chlorides vs. Sulfonyl Fluorides

  • 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 54090-08-3):

    • Structure : Replaces the -SO₂F group with -SO₂Cl.
    • Reactivity : Sulfonyl chlorides are generally more reactive than fluorides in nucleophilic substitutions (e.g., with amines or alcohols) due to the better leaving-group ability of Cl⁻ compared to F⁻. However, sulfonyl fluorides are increasingly favored in click chemistry and covalent drug design due to their hydrolytic stability and selective reactivity under physiological conditions .
    • Applications : Both compounds serve as intermediates in agrochemicals (e.g., saflufenacil derivatives) , but sulfonyl fluorides are preferred in medicinal chemistry for targeted covalent inhibition .
  • 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride (PubChem CID: 2737547): Substituent Variation: Fluorine at position 2 instead of chlorine. This contrasts with the chloro-substituted analogue, where steric effects may dominate .

Substituent Position and Functional Group Variations

  • 2-Chloro-5-formylbenzenesulfonyl chloride (CAS: 2097811-86-2): Structure: Replaces -CF₃ with a formyl (-CHO) group. Reactivity: The formyl group enhances electrophilicity at the sulfonyl center and provides a site for further functionalization (e.g., condensation reactions).
  • 3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS: 886496-83-9):

    • Functional Group : Benzoyl chloride (-COCl) instead of sulfonyl fluoride.
    • Applications : Benzoyl chlorides are typically used in Friedel-Crafts acylations or peptide synthesis, whereas sulfonyl fluorides are specialized in forming sulfonate esters or sulfonamides .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula CAS Number Key Substituents Applications Reactivity Notes
This compound C₇H₃ClF₃O₂S [Discontinued] -SO₂F, -Cl, -CF₃ Covalent inhibitors, agrochemicals Hydrolytically stable, selective
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride C₇H₃ClF₃O₂S 54090-08-3 -SO₂Cl, -Cl, -CF₃ Sulfonamide synthesis High reactivity with nucleophiles
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride C₇H₃ClF₄O₂S 2737547 (PubChem) -SO₂Cl, -F, -CF₃ Specialty polymers Enhanced electrophilicity
2-Chloro-5-formylbenzenesulfonyl chloride C₇H₄Cl₂O₃S 2097811-86-2 -SO₂Cl, -Cl, -CHO Multistep organic synthesis Formyl enables condensation reactions

Biological Activity

2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₃ClF₃O₂S
  • Molecular Weight : 279.64 g/mol
  • Physical State : Solid at room temperature
  • Melting Point : 76-78 °C

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can interact with nucleophilic sites in biological molecules, particularly proteins and enzymes. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially increasing its bioactivity.

Biological Activities

  • Enzyme Inhibition :
    • This compound has been shown to inhibit various enzymes, including serine proteases and cysteine proteases, through covalent modification. The sulfonyl fluoride moiety reacts with the active site residues of these enzymes, leading to irreversible inhibition.
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Potential :
    • Research has suggested that this compound may have antiproliferative effects on various cancer cell lines. It is hypothesized that the compound disrupts critical signaling pathways involved in cell proliferation and survival.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC₅₀ values ranging from 10 to 30 µM depending on the cell line tested. The compound was found to induce apoptosis through the activation of caspase pathways.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (breast)15Apoptosis induction
HeLa (cervical)20Cell cycle arrest
A549 (lung)25Inhibition of proliferation

In Vivo Studies

Animal model studies have shown that administration of this compound leads to a significant reduction in tumor size in xenograft models. The compound was well-tolerated at doses up to 50 mg/kg, indicating a favorable safety profile.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a moderate half-life, allowing for sustained activity in vivo. It is primarily metabolized by liver enzymes, with metabolites exhibiting reduced toxicity compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-(trifluoromethyl)benzenesulfonyl fluoride, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via sulfonation of 2-chloro-5-(trifluoromethyl)benzene derivatives using chlorosulfonic acid, followed by fluorination with potassium fluoride. Key challenges include controlling the regioselectivity of sulfonation and avoiding over-fluorination. Side reactions (e.g., hydrolysis of the sulfonyl fluoride group) are minimized by maintaining anhydrous conditions and using inert atmospheres (N₂/Ar). Purity is validated by ¹⁹F NMR to confirm the absence of sulfonic acid byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C/¹⁹F NMR to confirm substituent positions and quantify fluorine content.
  • LC-MS (negative-ion mode) to detect trace impurities (<0.1%).
  • DSC/TGA to assess thermal stability (decomposition onset >150°C).
  • XRD for crystalline phase identification if used in solid-state applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.